molecular formula C25H22N4O3S2 B2987418 1-[5-(3,4-dimethoxyphenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl]-2-(quinazolin-4-ylsulfanyl)ethan-1-one CAS No. 863020-50-2

1-[5-(3,4-dimethoxyphenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl]-2-(quinazolin-4-ylsulfanyl)ethan-1-one

Cat. No.: B2987418
CAS No.: 863020-50-2
M. Wt: 490.6
InChI Key: RQEWJSYNPDAGPH-UHFFFAOYSA-N
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Description

This compound is a pyrazoline-based hybrid molecule incorporating a 3,4-dimethoxyphenyl group, a thiophen-2-yl moiety, and a quinazolin-4-ylsulfanyl substituent. The pyrazoline core (4,5-dihydro-1H-pyrazole) is a five-membered heterocycle known for its conformational rigidity and pharmacological versatility.

Properties

IUPAC Name

1-[3-(3,4-dimethoxyphenyl)-5-thiophen-2-yl-3,4-dihydropyrazol-2-yl]-2-quinazolin-4-ylsulfanylethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H22N4O3S2/c1-31-21-10-9-16(12-22(21)32-2)20-13-19(23-8-5-11-33-23)28-29(20)24(30)14-34-25-17-6-3-4-7-18(17)26-15-27-25/h3-12,15,20H,13-14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RQEWJSYNPDAGPH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C2CC(=NN2C(=O)CSC3=NC=NC4=CC=CC=C43)C5=CC=CS5)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H22N4O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

490.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[5-(3,4-dimethoxyphenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl]-2-(quinazolin-4-ylsulfanyl)ethan-1-one typically involves multi-step organic reactions. The general synthetic route may include:

    Formation of the Pyrazole Ring: This can be achieved by reacting a suitable hydrazine derivative with a 1,3-diketone under acidic or basic conditions.

    Introduction of the Thiophene Moiety: This step may involve a cross-coupling reaction, such as the Suzuki or Stille coupling, to attach the thiophene ring to the pyrazole core.

    Attachment of the Quinazoline Group: This can be done through nucleophilic substitution reactions where the quinazoline derivative is introduced to the intermediate compound.

    Final Assembly: The final compound is obtained by linking the methoxyphenyl group and completing any necessary functional group transformations.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

1-[5-(3,4-dimethoxyphenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl]-2-(quinazolin-4-ylsulfanyl)ethan-1-one can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of certain atoms within the molecule.

    Substitution: Both nucleophilic and electrophilic substitution reactions can be performed on the aromatic rings and other reactive sites.

    Cyclization: Intramolecular reactions can lead to the formation of new ring structures.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide, or hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation.

    Substitution Reagents: Halogenating agents, nucleophiles like amines or thiols, and electrophiles such as alkyl halides.

    Cyclization Conditions: Acidic or basic catalysts, elevated temperatures, and solvents like toluene or dichloromethane.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinones or sulfoxides, while reduction could produce alcohols or amines.

Scientific Research Applications

    Medicinal Chemistry: The compound could be explored for its potential as a therapeutic agent, particularly in the treatment of diseases where its unique structure may interact with specific biological targets.

    Materials Science: Its diverse functional groups make it a candidate for the development of novel materials with unique electronic, optical, or mechanical properties.

    Organic Synthesis: The compound can serve as a building block or intermediate in the synthesis of more complex molecules.

Mechanism of Action

The mechanism of action of 1-[5-(3,4-dimethoxyphenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl]-2-(quinazolin-4-ylsulfanyl)ethan-1-one would depend on its specific application. In medicinal chemistry, it might interact with enzymes, receptors, or other proteins, modulating their activity through binding interactions. The molecular targets and pathways involved would need to be elucidated through experimental studies, such as binding assays, molecular docking, and in vivo experiments.

Comparison with Similar Compounds

Structural Analogues and Substituent Variations

The compound’s structural analogues primarily differ in substituents on the pyrazoline core and the ethanone-linked functional groups. Key examples include:

Compound Name Substituents (R1, R2, R3) Biological Activity Reference ID
Target Compound R1: 3,4-dimethoxyphenyl; R2: thiophen-2-yl; R3: quinazolin-4-ylsulfanyl Anticancer (hypothesized)
1-[5-(4-Hydroxyphenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl]-2-(piperidin-1-yl)ethan-1-one R1: 4-hydroxyphenyl; R3: piperidinyl Antibacterial, Antifungal
1-[3-(4-Chlorophenyl)-5-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl]ethanone R1: 4-methoxyphenyl; R2: 4-chlorophenyl Antioxidant, Analgesic
2-[5-(4-Methoxyphenyl)-3-phenyl-4,5-dihydro-1H-pyrazol-1-yl]-6-methyl-1,3-benzothiazole R1: 4-methoxyphenyl; R3: benzothiazole Antitumor, Antidepressant
1-(3-(2-Mercaptobenzo[d]oxazol-5-yl)-5-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)ethan-1-one R3: benzo[d]oxazole-thiol Antitubercular

Key Structural Insights :

  • Quinazoline vs. Piperidinyl/Thiazole : The quinazolin-4-ylsulfanyl group in the target compound distinguishes it from analogues with piperidinyl (e.g., ) or benzothiazole (e.g., ) substituents. Quinazoline derivatives are established kinase inhibitors, suggesting enhanced selectivity for EGFR or similar targets compared to simpler heterocycles .
  • Thiophene vs. Phenyl : The thiophen-2-yl group may improve solubility and electronic interactions compared to purely aromatic substituents like phenyl .
Crystallographic and Physicochemical Data
  • Target Compound: No crystallographic data available, but analogues (e.g., ) show dihedral angles of 10–25° between the pyrazoline core and aromatic substituents, influencing binding pocket compatibility.
  • LogP Values : The 3,4-dimethoxyphenyl group increases LogP (~3.5) compared to hydroxyl-substituted analogues (LogP ~2.1) .

Biological Activity

The compound 1-[5-(3,4-dimethoxyphenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl]-2-(quinazolin-4-ylsulfanyl)ethan-1-one is a pyrazole derivative that has garnered attention in medicinal chemistry due to its diverse biological activities. Its complex structure, incorporating thiophene and quinazoline moieties, suggests potential therapeutic applications ranging from antimicrobial to anticancer activities.

  • Chemical Formula: C17H18N2O3S
  • Molecular Weight: 330.4 g/mol
  • CAS Number: 702650-31-5

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of pyrazole derivatives, including the compound . In vitro evaluations have demonstrated significant activity against various pathogens:

Pathogen MIC (μg/mL) MBC (μg/mL)
Staphylococcus aureus0.220.25
Staphylococcus epidermidis0.200.22

These results indicate that the compound exhibits potent bactericidal effects, particularly against multi-drug resistant strains .

Anticancer Activity

Pyrazole derivatives have been recognized for their anticancer potential . The compound has shown promising results in inhibiting cell proliferation in various cancer cell lines. For instance, studies have reported that derivatives containing similar structures can induce apoptosis in cancer cells through mechanisms involving the modulation of signaling pathways related to cell survival and death .

Anti-inflammatory and Antioxidant Properties

The compound's structure suggests it may also possess anti-inflammatory and antioxidant activities . Pyrazoles are known for their ability to scavenge free radicals and inhibit inflammatory mediators, which can be beneficial in treating conditions like arthritis and other inflammatory diseases .

Case Studies

  • Study on Antimicrobial Efficacy:
    A series of experiments conducted by Mohamed et al. evaluated the antimicrobial efficacy of various pyrazole derivatives, including the compound in focus. The study concluded that compounds with thiophene and quinazoline functionalities exhibited enhanced activity against resistant bacterial strains .
  • Anticancer Activity Assessment:
    Another research effort investigated the anticancer properties of substituted pyrazoles, revealing that compounds similar to the one discussed showed significant cytotoxicity against breast cancer cells (MCF-7) with IC50 values ranging from 10 to 20 μM .

The biological activities of this compound can be attributed to several mechanisms:

  • DNA Gyrase Inhibition: Similar compounds have been identified as inhibitors of DNA gyrase, an essential enzyme for bacterial DNA replication.
  • Reactive Oxygen Species (ROS) Modulation: The antioxidant properties may stem from the ability to modulate ROS levels, reducing oxidative stress in cells.

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